3'-Methoxy-2-(4-methylpiperazinomethyl) benzophenone 3'-Methoxy-2-(4-methylpiperazinomethyl) benzophenone
Brand Name: Vulcanchem
CAS No.: 898782-78-0
VCID: VC3868470
InChI: InChI=1S/C20H24N2O2/c1-21-10-12-22(13-11-21)15-17-6-3-4-9-19(17)20(23)16-7-5-8-18(14-16)24-2/h3-9,14H,10-13,15H2,1-2H3
SMILES: CN1CCN(CC1)CC2=CC=CC=C2C(=O)C3=CC(=CC=C3)OC
Molecular Formula: C20H24N2O2
Molecular Weight: 324.4 g/mol

3'-Methoxy-2-(4-methylpiperazinomethyl) benzophenone

CAS No.: 898782-78-0

Cat. No.: VC3868470

Molecular Formula: C20H24N2O2

Molecular Weight: 324.4 g/mol

* For research use only. Not for human or veterinary use.

3'-Methoxy-2-(4-methylpiperazinomethyl) benzophenone - 898782-78-0

Specification

CAS No. 898782-78-0
Molecular Formula C20H24N2O2
Molecular Weight 324.4 g/mol
IUPAC Name (3-methoxyphenyl)-[2-[(4-methylpiperazin-1-yl)methyl]phenyl]methanone
Standard InChI InChI=1S/C20H24N2O2/c1-21-10-12-22(13-11-21)15-17-6-3-4-9-19(17)20(23)16-7-5-8-18(14-16)24-2/h3-9,14H,10-13,15H2,1-2H3
Standard InChI Key WJIASZDEUZRVJD-UHFFFAOYSA-N
SMILES CN1CCN(CC1)CC2=CC=CC=C2C(=O)C3=CC(=CC=C3)OC
Canonical SMILES CN1CCN(CC1)CC2=CC=CC=C2C(=O)C3=CC(=CC=C3)OC

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound consists of a benzophenone backbone with two distinct functional groups:

  • A methoxy group (-OCH₃) at the 3' position of the aromatic ring, which donates electron density through resonance effects.

  • A 4-methylpiperazinomethyl group at the 2 position, introducing a tertiary amine moiety that enhances molecular flexibility and potential for hydrogen bonding .

Key Physical Properties

PropertyValue
Molecular Weight324.417 g/mol
Density1.122 g/cm³
Boiling Point482.1°C at 760 mmHg
Flash Point245.4°C
LogP2.55
Polar Surface Area (PSA)32.78 Ų
Refractive Index1.578

These properties are critical for predicting solubility, reactivity, and bioavailability in drug discovery contexts .

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis typically involves a multi-step process:

  • Core Formation: Condensation of 3-methoxybenzoyl chloride with 2-methylphenylmagnesium bromide yields the benzophenone backbone.

  • Piperazine Introduction: The 4-methylpiperazinomethyl group is introduced via nucleophilic substitution or reductive amination, using 4-methylpiperazine and formaldehyde under acidic conditions.

  • Purification: Final purification via column chromatography or recrystallization ensures >95% purity, as confirmed by thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) .

Reaction Mechanisms

  • Electrophilic Aromatic Substitution: The methoxy group directs incoming electrophiles to the para and ortho positions, enabling halogenation or nitration.

  • Amine-Alkylation: The piperazine nitrogen reacts with alkyl halides, forming quaternary ammonium salts under mild conditions .

  • Ketone Reduction: Catalytic hydrogenation (e.g., H₂/Pd-C) reduces the carbonyl group to a secondary alcohol, altering pharmacological activity .

Industrial and Research Applications

Pharmaceutical Intermediate

The compound serves as a precursor in synthesizing kinase inhibitors and serotonin receptor modulators. Its piperazine group is a common pharmacophore in antipsychotics like aripiprazole .

Materials Science

As a UV absorber, the benzophenone core stabilizes polymers against photodegradation. The methoxy group enhances compatibility with polar substrates like polyesters .

Comparative Analysis with Structural Analogs

CompoundKey DifferencesBioactivity
4'-Bromo-3-(4-methylpiperazino...)Bromine atom at 4' positionHigher logP (3.2), enhanced CNS penetration
3,5-Difluoro-4'-(4-methylpiper...)Fluorine atoms at 3,5 positionsIncreased metabolic stability

The methoxy group in 3'-methoxy-2-(4-methylpiperazinomethyl) benzophenone improves aqueous solubility compared to halogenated analogs, making it preferable for oral drug formulations .

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